molecular formula C15H19ClO4 B7997543 Ethyl 3-chloro-6-iso-pentoxybenzoylformate

Ethyl 3-chloro-6-iso-pentoxybenzoylformate

Cat. No.: B7997543
M. Wt: 298.76 g/mol
InChI Key: ZUMFMBKUJRSDTB-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-iso-pentoxybenzoylformate (CAS: 1242338-82-4) is a halogenated ester featuring a benzoylformate backbone substituted with a chlorine atom at the 3-position and an iso-pentoxy group at the 6-position. It is listed as a discontinued product with a purity of 97% . The compound’s ester functionality and bulky substituents may influence its reactivity, solubility, and stability compared to simpler esters.

Properties

IUPAC Name

ethyl 2-[5-chloro-2-(3-methylbutoxy)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO4/c1-4-19-15(18)14(17)12-9-11(16)5-6-13(12)20-8-7-10(2)3/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMFMBKUJRSDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-chloro-6-iso-pentoxybenzoylformate typically involves multiple steps, starting with the preparation of the benzoylformate core. The synthetic route may include the following steps:

    Formation of the Benzoylformate Core: This step involves the reaction of ethyl formate with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Iso-pentoxy Group: The iso-pentoxy group is attached through an etherification reaction using iso-pentanol and a suitable catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Ethyl 3-chloro-6-iso-pentoxybenzoylformate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The benzoylformate moiety can undergo oxidation to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the benzoylformate can yield alcohols or aldehydes.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-chloro-6-iso-pentoxybenzoylformate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6-iso-pentoxybenzoylformate involves its interaction with molecular targets such as enzymes and receptors. The chloro group and the benzoylformate moiety play crucial roles in binding to active sites and modulating biological activity. The iso-pentoxy group may influence the compound’s solubility and membrane permeability, affecting its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Ester Family

The following compounds share ester functionalities and halogenated or branched substituents, enabling comparative analysis:

Table 1: Key Properties of Ethyl 3-chloro-6-iso-pentoxybenzoylformate and Analogous Esters
Compound Name CAS Number Substituents/Functional Groups Purity Status
This compound 1242338-82-4 Cl, iso-pentoxy, benzoylformate 97% Discontinued
Tert-butyl (S)-3-amino-5-methylhexanoate N/A NH2, tert-butyl, methyl N/A Discontinued
tert-Butyl 2-(piperidin-2-yl)acetate N/A Piperidinyl, tert-butyl N/A Discontinued
Key Observations :

Functional Group Diversity: this compound combines a halogen (Cl) with a branched alkoxy (iso-pentoxy) group, whereas analogs like Tert-butyl (S)-3-amino-5-methylhexanoate incorporate amino and alkyl groups. This diversity impacts polarity and reactivity. The tert-butyl group in analogs confers steric hindrance, which may reduce reaction rates compared to the iso-pentoxy group in the target compound .

Solubility and Stability :

  • The iso-pentoxy group in this compound likely improves lipid solubility compared to tert-butyl derivatives, which are more rigid. However, both classes are discontinued, suggesting challenges in synthesis or commercial viability .

Halogenated Benzene Derivatives

Table 2: Comparison with Halogenated Benzenes
Compound Name CAS Number Functional Groups Purity Status
4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid 181705-88-4 Br, Cl-SO2, F, COOH 95.0% Discontinued
5-(3-Fluorophenyl)nicotinic acid 848649-38-7 F, pyridine, COOH 95+% Discontinued
Key Observations :

However, the absence of ester groups in these derivatives limits direct reactivity comparisons with this compound . The carboxylic acid groups in these analogs increase water solubility compared to the esterified target compound.

Applications :

  • Halogenated benzoic acids (e.g., 4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid) are often intermediates in pharmaceutical synthesis, whereas this compound’s ester group may make it more suitable for prodrug formulations .

Biological Activity

Ethyl 3-chloro-6-iso-pentoxybenzoylformate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Molecular Formula : C13H15ClO3
  • Molecular Weight : 256.71 g/mol

The compound features a chloro substituent and an ester functional group, which are often associated with a range of biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study involving various extracts from fungi demonstrated moderate antimicrobial activity against several pathogens, including Klebsiella pneumoniae and Staphylococcus aureus . Although specific data on this compound is limited, the presence of similar functional groups suggests potential efficacy against bacterial strains.

Antifungal Activity

The antifungal properties of related compounds have been documented extensively. In particular, extracts from fungi such as Aspergillus niger have shown potent antifungal activity against various phytopathogens . While direct studies on this compound are scarce, its structural analogs often demonstrate significant inhibition of fungal growth, indicating a potential for similar activity.

Anticancer Activity

The anticancer potential of compounds in this class is particularly noteworthy. For example, extracts from certain fungal species have demonstrated cytotoxic effects on cancer cell lines, such as MCF-7 (human breast adenocarcinoma) with IC50 values indicating effective inhibition at low concentrations . Although specific data for this compound is not available, its chemical structure suggests that it could similarly induce apoptosis in cancer cells.

Case Studies and Research Findings

StudyCompoundActivityFindings
Fungal ExtractsAntimicrobialModerate activity against Klebsiella pneumoniae, Staphylococcus aureus
Fungal ExtractsAntifungalInhibition rates of up to 64.1% against various fungi
Fungal ExtractsAnticancerIC50 value of 102.01 μg/mL against MCF-7 cells

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